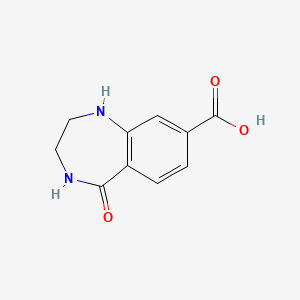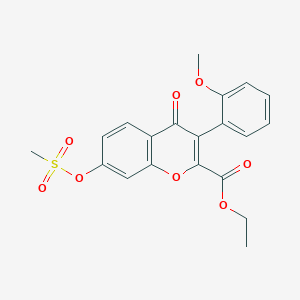![molecular formula C20H23N3O5 B2381225 2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide CAS No. 1226438-93-2](/img/structure/B2381225.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidinone, a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam derived from a pyrrolidine and a keto group . The compound also contains an octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl group, which suggests it may be a complex, cyclic structure .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be complex due to the presence of multiple cyclic structures and functional groups. Detailed structural analysis would require more specific information or computational modeling .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 2,5-dioxopyrrolidin-1-yl group and the octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl group. These groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple cyclic structures could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Necroptosis Inhibition
Necroptosis is a regulated form of cell death that plays a role in inflammatory diseases, neurodegenerative conditions, and cancer. The compound , specifically compound 26, has demonstrated potent anti-necroptotic activity in both human and mouse cellular assays. It effectively inhibits receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. Molecular docking studies suggest that compound 26 binds to the allosteric pocket of RIPK1, making it a promising lead compound for future necroptosis inhibitor development .
Click Chemistry Reagent
The compound “2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate” serves as a Click Chemistry reagent. It contains a propargyl group and an NHS ester group. Researchers use the propargyl group to react with biomolecules containing an azide group via copper-catalyzed Click Chemistry reactions .
Rearrangement to 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic Acid
Under specific conditions, the compound undergoes rearrangement to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid. This transformation has implications in synthetic chemistry and drug discovery .
Drug Delivery Systems
The unique structure of this compound could be exploited for drug delivery systems. Researchers might explore its use as a carrier for targeted drug delivery to specific tissues or cells.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c24-17(12-23-18(25)6-7-19(23)26)21-13-4-5-16-15(11-13)20(27)22-9-2-1-3-14(22)8-10-28-16/h4-5,11,14H,1-3,6-10,12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHHZWJCXFQEAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)CN4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2381144.png)

![N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2381148.png)
![N-(2,3-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381151.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2381152.png)
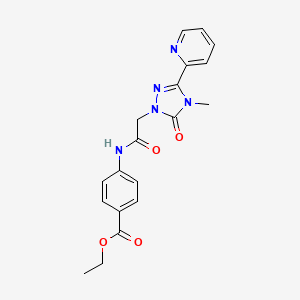
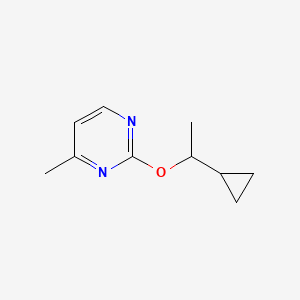
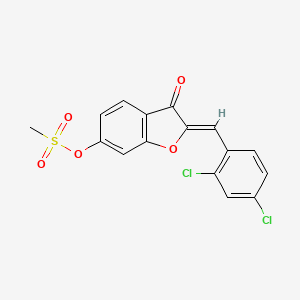
![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)
![3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2381159.png)
![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2381160.png)
